molecular formula C19H23N3O6S B13358618 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

Cat. No.: B13358618
M. Wt: 421.5 g/mol
InChI Key: RJFPMSMMQYTXHM-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, a methoxyphenyl group, and a pyridinyl-oxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazinan ring, followed by the introduction of the methoxyphenyl group and the pyridinyl-oxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: The compound may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.

Properties

Molecular Formula

C19H23N3O6S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide

InChI

InChI=1S/C19H23N3O6S/c1-13-9-16(23)18(11-20-13)28-12-19(24)21-14-5-6-17(27-2)15(10-14)22-7-3-4-8-29(22,25)26/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

RJFPMSMMQYTXHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCS3(=O)=O

Origin of Product

United States

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